Ethyl 2-bromo-3,5-dichloroisonicotinate Ethyl 2-bromo-3,5-dichloroisonicotinate
Brand Name: Vulcanchem
CAS No.: 1807009-32-0
VCID: VC2969881
InChI: InChI=1S/C8H6BrCl2NO2/c1-2-14-8(13)5-4(10)3-12-7(9)6(5)11/h3H,2H2,1H3
SMILES: CCOC(=O)C1=C(C(=NC=C1Cl)Br)Cl
Molecular Formula: C8H6BrCl2NO2
Molecular Weight: 298.95 g/mol

Ethyl 2-bromo-3,5-dichloroisonicotinate

CAS No.: 1807009-32-0

Cat. No.: VC2969881

Molecular Formula: C8H6BrCl2NO2

Molecular Weight: 298.95 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-bromo-3,5-dichloroisonicotinate - 1807009-32-0

Specification

CAS No. 1807009-32-0
Molecular Formula C8H6BrCl2NO2
Molecular Weight 298.95 g/mol
IUPAC Name ethyl 2-bromo-3,5-dichloropyridine-4-carboxylate
Standard InChI InChI=1S/C8H6BrCl2NO2/c1-2-14-8(13)5-4(10)3-12-7(9)6(5)11/h3H,2H2,1H3
Standard InChI Key MFUPPOMQKDPXSD-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C(=NC=C1Cl)Br)Cl
Canonical SMILES CCOC(=O)C1=C(C(=NC=C1Cl)Br)Cl

Introduction

Chemical Structure and Properties

Molecular Structure

Ethyl 2-bromo-3,5-dichloroisonicotinate features a pyridine ring core with specifically positioned functional groups. The molecular formula is C8H6BrCl2NO2 . The compound can be described as having:

  • A pyridine core structure (isonicotinate refers to position 4 substitution)

  • An ethyl ester group at position 4 (carboxylate functionality)

  • A bromine atom at position 2

  • Chlorine atoms at positions 3 and 5

This particular arrangement of halogens creates a unique reactivity profile, with the potential for selective functionalization at different positions depending on reaction conditions.

Physical Properties

Based on available data and comparative analysis with similar compounds, the following physical properties can be identified:

PropertyValueSource/Basis
Molecular FormulaC8H6BrCl2NO2
CAS Number1807009-32-0
Molecular Weight~299 g/molCalculated
Physical StateLikely solid at room temperatureInferred from similar compounds
AppearanceNot specified in available sources-

The compound would be expected to exhibit limited water solubility but good solubility in organic solvents such as dichloromethane, chloroform, and dimethylformamide, based on its structure and similar halogenated compounds.

Chemical Properties

The chemical properties of Ethyl 2-bromo-3,5-dichloroisonicotinate are largely determined by its halogen substituents and ester functionality. Key chemical characteristics include:

  • Reactivity of halogen substituents: The bromine atom at position 2 is particularly reactive toward nucleophilic substitution reactions, while the chlorine atoms at positions 3 and 5 can also participate in such reactions, though generally with lower reactivity.

  • Ester functionality: The ethyl ester group can undergo typical ester transformations including hydrolysis, transesterification, reduction to alcohols, and amidation reactions.

  • Pyridine nitrogen: The nitrogen in the pyridine ring can act as a weak base and potential coordination site for metals.

This combination of reactive sites makes the compound versatile for various synthetic transformations and potential applications in complex molecule synthesis.

Applications and Research Significance

Synthetic Applications

Ethyl 2-bromo-3,5-dichloroisonicotinate has significant potential as a synthetic intermediate in organic chemistry due to its multiple reactive sites:

  • The reactive halogen atoms (particularly bromine) make it suitable for various cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings.

  • The compound can serve as a precursor for synthesizing more complex heterocyclic systems through substitution of the halogen atoms with various nucleophiles.

  • The ester functionality provides a handle for further transformations, including the formation of amides, alcohols, and other carboxylic acid derivatives.

These features make it valuable in the synthesis of pharmaceutically relevant compounds and other fine chemicals.

Comparative Analysis with Related Compounds

To better understand Ethyl 2-bromo-3,5-dichloroisonicotinate, it's valuable to compare it with structurally related compounds:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural DifferencesSimilarity Score
Methyl 2-bromo-3,5-dichloroisonicotinate1807028-93-8C7H4BrCl2NO2284.92 g/molMethyl ester instead of ethyl ester0.94
Ethyl 2-bromo-3-chloropropanoate85626197C5H8BrClO2215.47 g/molAliphatic structure vs. pyridine coreN/A
Methyl 2-bromo-5-chloroisonicotinate1214336-33-0C7H5BrClNO2250.48 g/molOne less chlorine atom0.92
2-Bromo-3,5-dichloroisonicotinic acid343781-56-6C6H2BrCl2NO2~271 g/molFree acid instead of ethyl ester0.87

The high similarity score with Methyl 2-bromo-3,5-dichloroisonicotinate (0.94) indicates that these compounds would likely share similar chemical properties and potential applications, with minor differences in physical properties due to the slightly different ester group.

Current Research Status and Future Directions

  • Exploration of selective functionalization reactions at the different halogen positions, potentially enabling the development of new synthetic methodologies.

  • Investigation of potential biological activities, particularly building upon the general trend of halogenated pyridine derivatives showing anticancer and antimicrobial properties.

  • Potential applications in materials science, particularly in the development of metal-organic frameworks or other coordination polymers, leveraging the coordination capabilities of the pyridine nitrogen and the potential for post-synthetic modification via the halogen substituents.

  • Structure-activity relationship studies to understand how the specific halogenation pattern influences biological activity compared to related compounds with different substitution patterns.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator